molecular formula C8H15NO2 B072098 2-(4-aminocyclohexyl)acetic Acid CAS No. 1197-54-2

2-(4-aminocyclohexyl)acetic Acid

Cat. No.: B072098
CAS No.: 1197-54-2
M. Wt: 157.21 g/mol
InChI Key: XVDSFSRMHSDHGJ-UHFFFAOYSA-N
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Description

2-(4-Aminocyclohexyl)acetic acid is an organic compound with the molecular formula C(8)H({15})NO(_2) It is characterized by a cyclohexane ring substituted with an amino group at the 4-position and an acetic acid moiety

Scientific Research Applications

2-(4-Aminocyclohexyl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor for bioactive molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

Target of Action

The primary target of 2-(4-aminocyclohexyl)acetic Acid is dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes have been found (D1, D2, D3, D4, and D5). They are involved in many neurological processes including movement, cognition, memory, learning, and more .

Mode of Action

The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .

Biochemical Pathways

The affected biochemical pathway is the dopamine signaling pathway. This pathway regulates many important behaviors in the nerve signaling pathway. Different regions of dopamine receptors play different roles .

Result of Action

Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders . Therefore, it is possible that this compound could have effects on these disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminocyclohexyl)acetic acid typically involves the reduction of a nitro precursor followed by carboxylation. One common method starts with 4-nitrocyclohexanone, which undergoes catalytic hydrogenation to yield 4-aminocyclohexanone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while automated systems ensure precise control over reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various amides or other nitrogen-containing compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.

    Reduction: Hydrogen gas (H(_2)) in the presence of Pd/C is a typical setup.

    Substitution: Reagents such as acyl chlorides or anhydrides are used under basic conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Amides and other nitrogen-containing compounds.

Comparison with Similar Compounds

    Cyclohexylacetic acid: Lacks the amino group, resulting in different reactivity and applications.

    4-Aminocyclohexanol: Contains a hydroxyl group instead of the acetic acid moiety, leading to distinct chemical properties.

    Cyclohexylamine: Lacks the acetic acid group, affecting its solubility and reactivity.

Uniqueness: 2-(4-Aminocyclohexyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSFSRMHSDHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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